molecular formula C22H36O B3057594 2-Hexadecanone, 16-phenyl- CAS No. 828263-43-0

2-Hexadecanone, 16-phenyl-

Cat. No.: B3057594
CAS No.: 828263-43-0
M. Wt: 316.5 g/mol
InChI Key: NWTRBPHNLLSBBD-UHFFFAOYSA-N
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Description

2-Hexadecanone, 16-phenyl- is an organic compound with the molecular formula C22H36O It is a type of ketone, specifically a long-chain aliphatic ketone with a phenyl group attached at the 16th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexadecanone, 16-phenyl- can be synthesized through several methods. One common approach involves the reaction of palmitoyl chloride with phenol in the presence of aluminum chloride as a catalyst. This reaction can be carried out in different solvents such as tetrachloroethane, nitrobenzene, or carbon disulfide, with varying yields depending on the reaction conditions .

Another method involves the Fries rearrangement of phenyl palmitate using aluminum chloride. This reaction can be performed in tetrachloroethane or without a solvent, with the latter method typically yielding higher product amounts .

Industrial Production Methods

Industrial production of 2-Hexadecanone, 16-phenyl- may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The choice of method and reaction conditions would depend on factors such as availability of raw materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecanone, 16-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used but generally result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Mechanism of Action

The mechanism by which 2-Hexadecanone, 16-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its inhibition of fatty acid synthetase activity is believed to occur through binding to the enzyme’s active site, thereby preventing the synthesis of fatty acids . This interaction can lead to a decrease in lipid synthesis and accumulation, which is beneficial in metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

    Hexadecan-2-one: Similar in structure but lacks the phenyl group.

    2-Decanone: A shorter chain ketone with similar reactivity.

    2-Tridecanone: Another long-chain ketone with similar properties.

Uniqueness

2-Hexadecanone, 16-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

16-phenylhexadecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O/c1-21(23)17-13-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-12-16-20-22/h12,15-16,19-20H,2-11,13-14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTRBPHNLLSBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50414951
Record name 2-Hexadecanone, 16-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50414951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828263-43-0
Record name 2-Hexadecanone, 16-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50414951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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